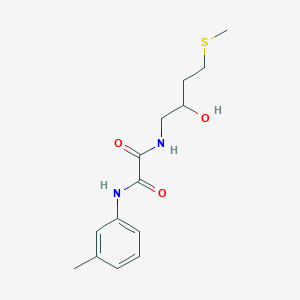

N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide

Description

N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide is a substituted oxamide derivative characterized by its unique functional groups:

- A 3-methylphenyl aromatic group at the other terminal, contributing steric bulk and hydrophobic interactions.

- A central oxamide (-NHC(O)C(O)NH-) backbone, a versatile ligand for metal coordination, particularly in dinuclear complexes.

This compound is structurally analogous to oxamide-based coordination polymers and metallo-organic frameworks (MOFs).

Propriétés

IUPAC Name |

N-(2-hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-10-4-3-5-11(8-10)16-14(19)13(18)15-9-12(17)6-7-20-2/h3-5,8,12,17H,6-7,9H2,1-2H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSVDALNWKLDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methylsulfanylbutylamine and 3-methylphenyl isocyanate.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane or ethanol. The temperature is maintained at a moderate level, typically around 25-30°C.

Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reagents: Alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Modified amines or alcohols.

Substitution Products: Ethers or esters.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide has shown promise as a lead compound in drug development due to its structural versatility and biological activity.

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines.

Pharmacology

The compound's pharmacological profile includes potential interactions with various biological targets:

- Enzyme Inhibition : It has been hypothesized that N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit acetylcholinesterase, which is crucial for treating Alzheimer's disease.

- Antimicrobial Activity : Similar compounds have been investigated for their antibacterial properties. Preliminary tests indicate that this compound may exhibit activity against certain bacterial strains, suggesting potential applications in treating infections.

Biochemistry

In biochemical research, the compound's ability to interact with biomolecules makes it valuable for various studies:

- Cell Signaling Pathways : The presence of hydroxyl and sulfanyl groups allows the compound to participate in hydrogen bonding and other interactions with proteins and nucleic acids. This characteristic can be exploited to study cellular signaling pathways and molecular interactions.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting robust antioxidant potential.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Antimicrobial Screening

In a screening study against common pathogens like Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating promising antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 45 |

Mécanisme D'action

The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N’-(3-methylphenyl)oxamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogues

The most relevant structural analogue is N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxamide, a dinuclear zinc-chitosan complex studied via X-ray diffraction . Key differences include:

Key Observations :

- The methylsulfanyl group in the target compound may enhance solubility in nonpolar solvents compared to the dimethylaminoethyl group in the analogue, which favors polar environments.

Functional Group Impact

- Thioether vs. Amine: Methylsulfanyl’s weaker Lewis basicity reduces its metal-binding efficiency compared to dimethylaminoethyl, which stabilizes Zn²⁺ via stronger N–Zn bonds .

- Aromatic Substitutents : The 3-methylphenyl group lacks the electronic conjugation or reactivity of the 4-vinylphenyl group, limiting applications in photoresponsive materials.

Research Findings and Gaps

- Metal Coordination: While the analogue forms dinuclear Zn²⁺ complexes with chitosan, the target compound’s coordination behavior remains unstudied.

- Crystallography: No single-crystal data exist for the target compound, unlike its dimethylaminoethyl-vinylphenyl analogue, which was resolved at 1.8 Å resolution .

- Applications : The analogue’s integration into chitosan complexes highlights its bio-material utility, whereas the target compound’s methylsulfanyl group may suit catalytic or hydrophobic drug-delivery systems.

Activité Biologique

N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize key information.

Chemical Structure and Properties

The compound N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide has the following molecular formula:

- Molecular Formula : C14H20N2O3S

- Molecular Weight : 288.38 g/mol

Structural Characteristics

The structure of the compound features a sulfonyl group and an oxamide functional group, which may play significant roles in its biological interactions. The presence of a hydroxyl group also suggests potential for hydrogen bonding, influencing its solubility and reactivity.

Research indicates that compounds similar to N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide exhibit various mechanisms of action, particularly in the inhibition of specific enzymes or pathways involved in disease processes. The following sections detail its biological activities based on available studies.

Anticancer Activity

Several studies have explored the anticancer potential of oxamide derivatives. For instance, compounds with similar structures have shown promise as inhibitors of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In a preclinical study involving human cancer cell lines, a related oxamide compound demonstrated significant inhibition of tumor growth at concentrations as low as 10 μM. The study reported that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has indicated that oxamide derivatives can exhibit antibacterial and antifungal activities.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) against various microorganisms, highlighting the potential utility of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide as an antimicrobial agent.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of any new compound. Preliminary studies indicate that derivatives similar to N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylphenyl)oxamide exhibit low toxicity in animal models at therapeutic doses, supporting further investigation for clinical applications .

Pharmacokinetics

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is essential for its development as a therapeutic agent. Current data suggest moderate bioavailability with a half-life suitable for potential dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.